molecular formula C10H13BrN2 B1527919 1-(2-Bromophenyl)pyrrolidin-3-amine CAS No. 1179944-53-6

1-(2-Bromophenyl)pyrrolidin-3-amine

Cat. No.: B1527919
CAS No.: 1179944-53-6
M. Wt: 241.13 g/mol
InChI Key: VULSMDXXURYDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)pyrrolidin-3-amine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the pyrrolidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions, with boronic acids as the nucleophiles.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dehalogenated or reduced pyrrolidine derivatives.

    Substitution: Various substituted phenylpyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)pyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolidine ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)pyrrolidin-3-amine: Contains a fluorine atom in place of bromine.

    1-(2-Iodophenyl)pyrrolidin-3-amine: Features an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)pyrrolidin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in specific halogen bonding interactions, which may not be possible with other halogens.

Properties

IUPAC Name

1-(2-bromophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSMDXXURYDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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